molecular formula C20H18BNO2 B13124710 (2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid CAS No. 921198-22-3

(2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid

Cat. No.: B13124710
CAS No.: 921198-22-3
M. Wt: 315.2 g/mol
InChI Key: RXCQNVWQPDNLNB-UHFFFAOYSA-N
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Description

  • “(2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid” is an organic compound with the chemical formula C20H21NO5. It belongs to the class of boronic acids, which are essential in various chemical and biological applications.
  • The compound features a boronic acid functional group (B(OH)2) attached to a phenyl ring, which in turn is connected to a fluorenyl group. This unique structure makes it interesting for both synthetic chemistry and biological studies.
  • Preparation Methods

    • Synthetic routes for this compound involve a two-step process:

        Friedel–Crafts Reaction: The fluorenyl group is introduced via a Friedel–Crafts reaction between fluorene and an appropriate derivative of benzene (e.g., benzoyl chloride). Lewis acid catalysts (such as aluminum chloride) promote this reaction.

        Oxidation: The resulting intermediate undergoes oxidation to form the boronic acid. Common oxidants include hydrogen peroxide (H2O2) or other peroxides.

    • Industrial production methods may vary, but the key steps remain consistent.
  • Chemical Reactions Analysis

      Reactivity: Boronic acids are versatile in organic synthesis. They participate in various reactions, including Suzuki–Miyaura cross-coupling, Chan–Lam coupling, and Buchwald–Hartwig amination.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction and substituents involved.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Boronic acids can interact with biological molecules (e.g., enzymes) due to their reversible binding to diols.

      Medicine: Investigated for potential drug development (e.g., proteasome inhibitors).

      Industry: Employed in materials science and catalysis.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application. For example:
      • As a proteasome inhibitor, it disrupts protein degradation pathways, affecting cell survival and proliferation.
      • As a ligand in catalysis, it coordinates with transition metals to facilitate chemical transformations.
  • Comparison with Similar Compounds

    • Similar compounds include other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid. the unique fluorenyl group in “(2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid” sets it apart.

    Properties

    CAS No.

    921198-22-3

    Molecular Formula

    C20H18BNO2

    Molecular Weight

    315.2 g/mol

    IUPAC Name

    [2-[(9H-fluoren-9-ylamino)methyl]phenyl]boronic acid

    InChI

    InChI=1S/C20H18BNO2/c23-21(24)19-12-6-1-7-14(19)13-22-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h1-12,20,22-24H,13H2

    InChI Key

    RXCQNVWQPDNLNB-UHFFFAOYSA-N

    Canonical SMILES

    B(C1=CC=CC=C1CNC2C3=CC=CC=C3C4=CC=CC=C24)(O)O

    Origin of Product

    United States

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